molecular formula C20H13F4NO2 B3654486 N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3654486
M. Wt: 375.3 g/mol
InChI Key: GDEVIBAHYIQQKX-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide is a synthetic organic compound characterized by the presence of fluorine atoms in its structure. The compound is notable for its trifluoromethyl and fluorophenoxy groups, which contribute to its unique chemical properties. These fluorine-containing groups are often associated with enhanced stability and bioactivity, making the compound of interest in various scientific fields.

Properties

IUPAC Name

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4NO2/c21-14-6-9-16(10-7-14)27-18-11-8-15(12-17(18)20(22,23)24)25-19(26)13-4-2-1-3-5-13/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEVIBAHYIQQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC3=CC=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 3-(trifluoromethyl)benzoyl chloride to form 4-(4-fluorophenoxy)-3-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with aniline to yield the final product, this compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorine-containing pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with enhanced stability and performance, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and fluorophenoxy groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]benzamide
  • N-[4-(4-bromophenoxy)-3-(trifluoromethyl)phenyl]benzamide
  • N-[4-(4-methylphenoxy)-3-(trifluoromethyl)phenyl]benzamide

Uniqueness

N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both trifluoromethyl and fluorophenoxy groups, which confer enhanced stability, bioactivity, and selectivity compared to similar compounds. These properties make it particularly valuable in the development of pharmaceuticals and other high-performance materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide
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N-[4-(4-fluorophenoxy)-3-(trifluoromethyl)phenyl]benzamide

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